molecular formula C47H57ClFN7O8S B609674 吉非替尼-PROTAC 3

吉非替尼-PROTAC 3

货号: B609674
分子量: 934.5 g/mol
InChI 键: NICKHWYZMNLEPJ-TZSMONEZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gefitinib-based PROTAC 3 is a potent EGFR PROTAC Degrader . It comprises an EGFR inhibitor gefitinib conjugated to a VHL ligand via a linker . It induces EGFR degradation in HCC827 (exon 19 del) and H3255 (L858R mutation) cells .


Synthesis Analysis

Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1 . It induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion .


Chemical Reactions Analysis

Gefitinib-based PROTAC 3, by conjugating an EGFR binding element to a von Hippel-Lindau ligand via a linker, induces EGFR degradation .


Physical and Chemical Properties Analysis

Gefitinib-based PROTAC 3 has a molecular weight of 934.51 and a formula of C47H57ClFN7O8S . It appears as an off-white to light yellow solid .

科学研究应用

靶向 EGFR

吉非替尼-PROTAC 3 靶向表皮生长因子受体 (EGFR),该受体在调节细胞生长、增殖和分化中起着至关重要的作用 {svg_1}. 它由作为弹头的吉非替尼与 VHL 招募配体连接而成 {svg_2}.

癌症耐药性

This compound 正在研究其克服癌症耐药性的潜力 {svg_3}. 通过劫持细胞泛素-蛋白酶体蛋白降解机制,像this compound 这样的蛋白降解靶向嵌合体 (PROTAC) 为癌症治疗提供了一种替代治疗模式,具有多种潜在优势 {svg_4}.

突变 EGFR 的降解

This compound 能够降解外显子 19 缺失 EGFR 以及含有 L858R 活化点突变的突变异构体,同时保留野生型 EGFR {svg_5} {svg_6}. 选择性降解突变 EGFR 而不是野生型 EGFR 可能会减少与 EGFR 抑制相关的副作用。

克服耐药机制

像this compound 这样的 PROTAC 可以克服一些对传统靶向治疗的耐药机制 {svg_7}. 最近,一些研究小组开始研究使用 PROTAC 成功降解赋予癌症对一线治疗耐药性的突变靶点 {svg_8}.

无法治疗的恶性肿瘤的潜力

在过去 5 年中,针对多种已知癌症靶点的 PROTAC 已被开发出来,这为先前无法治疗的恶性肿瘤患者的缓解提供了新的选择,并为下一代化合物奠定了基础 {svg_9}.

药物发现与开发

This compound 的开发代表了药物发现和开发的重大进步。 它提供了一种新方法来对抗耐药性的出现,而耐药性是肿瘤学领域的一大挑战 {svg_10}.

作用机制

    靶点: 吉非替尼-PROTAC 3 与 EGFR 结合。

    途径: VHL 配体招募细胞泛素-蛋白酶体系统,导致 EGFR 泛素化,随后降解。

    效应: EGFR 水平降低会影响细胞信号传导、增殖和存活。

  • 安全和危害

    Gefitinib-based PROTAC 3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

    未来方向

    PROTACs offer an alternative therapeutic modality to cancer treatments with various potential advantages . They can overcome some of the resistance mechanisms to traditional targeted therapies . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

    生化分析

    Biochemical Properties

    Gefitinib-based PROTAC 3 interacts with EGFR and VHL, inducing degradation of EGFR containing the activating mutation L858R or an exon 19 deletion . The nature of these interactions involves the binding of the EGFR inhibitor gefitinib to EGFR and the VHL ligand to VHL, forming a ternary complex that leads to the ubiquitination and subsequent degradation of EGFR .

    Cellular Effects

    In cellular processes, Gefitinib-based PROTAC 3 influences cell function by degrading EGFR, a key player in cell signaling pathways and cellular metabolism . This degradation can impact gene expression, as EGFR is known to activate several downstream pathways that regulate genes involved in cell proliferation, survival, and other functions .

    Molecular Mechanism

    The molecular mechanism of Gefitinib-based PROTAC 3 involves the formation of a ternary complex with EGFR and VHL, leading to the ubiquitination of EGFR . This post-translational modification signals for the degradation of EGFR via the proteasome, thereby reducing the levels of EGFR in the cell .

    Temporal Effects in Laboratory Settings

    The effects of Gefitinib-based PROTAC 3 change over time in laboratory settings. It induces degradation of EGFR with half-maximal degradation (DC50) values of 22.3 nM and 11.7 nM in HCC827 (exon 19 del) and H3255 (L858R mutation) cells, respectively . It does not induce degradation of wild-type EGFR at concentrations up to 10 μM .

    Metabolic Pathways

    Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

    Subcellular Localization

    Given its mechanism of action, it likely localizes to the cytoplasm where the ubiquitin-proteasome system is located .

    准备方法

      合成路线: 吉非替尼-PROTAC 3 是通过将吉非替尼(一种 FDA 批准的 EGFR 抑制剂)与 VHL 配体通过连接体连接而合成的。

      反应条件: 特定的合成路线和反应条件是专有的,但该化合物的设计涉及精确的连接体化学。

      工业生产: 由于其研究导向的性质,有关大规模工业生产方法的信息并不广泛可用。

  • 化学反应分析

      发生的反应: 吉非替尼-PROTAC 3 不会发生典型的化学反应,例如氧化或还原。相反,它利用细胞机制进行靶向蛋白降解。

      常用试剂和条件: 该化合物的合成可能涉及偶联反应、保护基操作和纯化步骤。

      主要产物: 主要产物是完全组装的 PROTAC 分子,可用于细胞研究。

  • 科学研究应用: this compound 具有多种应用:

      化学: 它是一种用于靶向蛋白降解研究的强大工具。

      生物学: 研究人员用它来研究 EGFR 功能和降解途径。

      医学: 潜在的治疗应用包括癌症治疗,特别是在 EGFR 驱动的癌症中。

      工业: 虽然它没有直接用于工业,但它的原理激发了药物开发。

  • 相似化合物的比较

      独特性: 吉非替尼-PROTAC 3 的独特性在于其特定的 EGFR 靶向和 PROTAC 设计。

      类似化合物: 其他 PROTAC 存在,但没有一种完全反映吉非替尼和 VHL 配体的这种组合。

    属性

    IUPAC Name

    (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NICKHWYZMNLEPJ-TZSMONEZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C47H57ClFN7O8S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    934.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
    Reactant of Route 2
    (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
    Reactant of Route 3
    Reactant of Route 3
    (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
    Reactant of Route 4
    Reactant of Route 4
    (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
    Reactant of Route 5
    (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
    Reactant of Route 6
    Reactant of Route 6
    (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。